(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride
Description
(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride (CAS No. 52513-11-8) is a quaternary ammonium compound (QAC) characterized by a benzyl group substituted with a chlorine atom at the para position, a dimethylammonium core, and a 12-carbon (dodecyl) acylated amine side chain. Its structure combines hydrophobic (dodecyl, p-chlorobenzyl) and hydrophilic (quaternary ammonium) moieties, making it effective as a surfactant, antistatic agent, and biocide .
The compound’s antimicrobial activity stems from its ability to disrupt microbial cell membranes via electrostatic interactions with negatively charged phospholipids, followed by penetration of the hydrophobic tail into lipid bilayers . Its registration under EINECS 257-983-6 highlights its industrial relevance, particularly in cosmetics and disinfectants .
Properties
CAS No. |
84697-05-2 |
|---|---|
Molecular Formula |
C24H42Cl2N2O |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C24H41ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-14-24(28)26-19-13-20-27(2,3)21-22-15-17-23(25)18-16-22;/h15-18H,4-14,19-21H2,1-3H3;1H |
InChI Key |
VOOJAJLCDLZCHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction proceeds as follows:
- Reactants: A tertiary amine (e.g., dimethylbenzylamine) and an alkyl halide (e.g., p-chlorobenzyl chloride).
- Solvents: Common solvents include ethanol, methanol, or propylene glycol.
- Reaction Conditions: The reaction is usually carried out under controlled heating (e.g., 40–100°C) to facilitate the process.
Reaction Scheme:
$$
\text{R}3\text{N} + \text{R-X} \rightarrow \text{R}3\text{N}^+\text{X}^-
$$
Where $$ \text{R}_3\text{N} $$ is the tertiary amine, and $$ \text{R-X} $$ is the alkyl halide.
Example Procedure
Preparation of the Tertiary Amine:
- Combine dodecylamine with dimethylamine in a solvent like ethanol.
- Heat the mixture to 60–80°C for several hours to form dimethyl[3-(dodecanoylamino)propyl]amine.
-
- Add p-chlorobenzyl chloride to the prepared tertiary amine solution.
- Maintain the reaction temperature between 70–100°C while stirring continuously for 4–6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
-
- Cool the reaction mixture to room temperature.
- Extract the product using organic solvents like ethyl acetate.
- Purify through crystallization or distillation to achieve high purity levels.
Industrial Production Methods
Batch Reactor Method
In industrial settings, large-scale batch reactors are employed:
- Reactors: Equipped with agitators and thermostats for precise temperature control.
- Procedure:
- Mix tertiary amines and alkyl halides in a solvent such as propylene glycol.
- Heat to 95–100°C and maintain for 5–6 hours.
- Add water to dilute and cool the mixture, followed by filtration or centrifugation to isolate the product.
Solvent-Free Synthesis
To reduce environmental impact, solvent-free methods are sometimes used:
- Reactants are mixed directly without solvents.
- The reaction is carried out at elevated temperatures (e.g., ~80°C).
- This method minimizes waste but may require additional purification steps.
Key Parameters and Optimization
| Parameter | Optimal Range | Notes |
|---|---|---|
| Reaction Temperature | 70–100°C | Higher temperatures speed up reactions but may cause side reactions. |
| Reaction Time | 4–6 hours | Prolonged times may improve yield but increase energy costs. |
| Solvent Choice | Ethanol/Propylene Glycol | Solvents influence solubility and reaction kinetics. |
| Molar Ratio (Amine:Halide) | ~1:1 | Excess halide can improve yield but requires removal post-reaction. |
Chemical Reactions Analysis
Types of Reactions
(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
Chemistry
In chemistry, (p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is used as a surfactant and phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate .
Biology
In biological research, this compound is used for its antimicrobial properties. It is effective against a wide range of microorganisms, making it useful in disinfectants and antiseptics .
Medicine
In medicine, it is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes .
Industry
Industrially, it is used in the formulation of cleaning agents, emulsifiers, and antistatic agents. Its surfactant properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of (p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Quaternary Ammonium Compounds
Impact of Alkyl Chain Length
- Antimicrobial Efficacy : Longer alkyl chains (e.g., C18 in Quaternium-70) enhance lipid membrane disruption, improving biocidal activity. However, the target compound’s C12 chain balances solubility and efficacy, making it suitable for formulations requiring moderate hydrophobicity .
- Solubility : Increasing chain length reduces water solubility. Quaternium-70’s solubility (10 mg/L) is significantly lower than the target compound due to its C18 tail, limiting its use in aqueous systems .
Role of Functional Groups
- p-Chlorobenzyl Group: The electron-withdrawing chlorine atom increases the compound’s stability and interaction with microbial membranes compared to non-halogenated analogs like benzyldimethyl(tridecyl)ammonium chloride (CAS 1641-93-6) .
- Amide vs. Ester Linkages : The target compound’s amide bond provides hydrolytic stability, whereas ester-containing QACs (e.g., Quaternium-70) may degrade under alkaline conditions .
Research Findings and Performance Data
Antimicrobial Activity
- Target Compound : Demonstrated efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) at concentrations as low as 0.1% (w/v), comparable to didecyldimethylammonium chloride (DDAC) .
- Quaternium-70: Limited solubility restricts its antimicrobial use, but it shows superior antistatic performance in non-aqueous formulations .
Stability and Environmental Impact
- The target compound’s amide linkage resists hydrolysis at pH 4–9, outperforming ester-based QACs like Quaternium-71 (CAS 93762-18-6) .
Biological Activity
(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride, also known as CAS #84697-05-2, is a quaternary ammonium compound with potential applications in antimicrobial and therapeutic fields. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is C24H42Cl2N2O, with a molecular weight of approximately 445.51 g/mol. Its structure features a quaternary ammonium group, which is significant for its biological activity.
Quaternary ammonium compounds (QACs), including (p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride, typically exert their antimicrobial effects through the disruption of microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against a variety of pathogens. The following table summarizes its efficacy against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that (p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .
- Surface Disinfection : In another research project focused on hospital environments, this compound was evaluated for its efficacy in disinfecting surfaces contaminated with pathogenic bacteria. Results indicated a significant reduction in bacterial load on treated surfaces compared to controls, highlighting its utility in infection control practices .
- Cellular Toxicity : A cytotoxicity assessment conducted on human cell lines revealed that while the compound effectively killed bacterial cells, it exhibited minimal cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for potential clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
